2-(2,3,6-Trimethylphenoxymethyl)oxirane 2-(2,3,6-Trimethylphenoxymethyl)oxirane
Brand Name: Vulcanchem
CAS No.: 5296-20-8
VCID: VC5019505
InChI: InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3
SMILES: CC1=C(C(=C(C=C1)C)OCC2CO2)C
Molecular Formula: C12H16O2
Molecular Weight: 192.258

2-(2,3,6-Trimethylphenoxymethyl)oxirane

CAS No.: 5296-20-8

Cat. No.: VC5019505

Molecular Formula: C12H16O2

Molecular Weight: 192.258

* For research use only. Not for human or veterinary use.

2-(2,3,6-Trimethylphenoxymethyl)oxirane - 5296-20-8

Specification

CAS No. 5296-20-8
Molecular Formula C12H16O2
Molecular Weight 192.258
IUPAC Name 2-[(2,3,6-trimethylphenoxy)methyl]oxirane
Standard InChI InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3
Standard InChI Key GRDGVKZFGLIZHQ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)C)OCC2CO2)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(2,3,6-trimethylphenoxy)methyl]oxirane, reflects its bifunctional structure: a 2,3,6-trimethylphenoxy moiety linked via a methylene bridge to an oxirane (epoxide) ring. The stereoelectronic effects of the methyl substituents on the aromatic ring influence both reactivity and biological interactions. Key identifiers include:

PropertyValueSource
SMILESCC1=C(C(=C(C=C1)C)OCC2CO2)C
InChIKeyGRDGVKZFGLIZHQ-UHFFFAOYSA-N
Monoisotopic Mass192.11504 Da
PubChem CID3737141

The epoxide’s strained three-membered ring confers high reactivity, enabling nucleophilic ring-opening reactions critical for derivatization.

Synthesis and Industrial Production

Synthetic Pathways

The primary synthesis route involves a Williamson ether synthesis followed by epoxidation (Figure 1):

  • Phenolic Alkylation:
    2,3,6Trimethylphenol+ChloromethyloxiraneBaseIntermediate2,3,6-\text{Trimethylphenol} + \text{Chloromethyloxirane} \xrightarrow{\text{Base}} \text{Intermediate}

  • Epoxidation:
    IntermediateOxidizing Agent2-(2,3,6-Trimethylphenoxymethyl)oxirane\text{Intermediate} \xrightarrow{\text{Oxidizing Agent}} 2\text{-(2,3,6-Trimethylphenoxymethyl)oxirane}

Yields are optimized under anhydrous conditions using catalysts like potassium carbonate, with reaction temperatures maintained at 60–80°C.

Patent Landscape

An analysis of PubChemLite data reveals eight patents referencing this compound, predominantly in materials science applications . These include:

  • Polymer Crosslinking Agents: Epoxide-functionalized polymers for adhesives .

  • Pharmaceutical Intermediates: Use in multistep syntheses of kinase inhibitors .

Industrial and Research Applications

Epoxy Resins

The compound’s reactivity makes it a candidate for high-performance adhesives. Patent filings describe formulations with tensile strengths exceeding 40 MPa after curing .

Catalysis

In asymmetric synthesis, chiral variants of this epoxide have been employed as ligands in transition-metal catalysts, achieving enantiomeric excesses >90% in Diels-Alder reactions .

Challenges and Future Directions

Knowledge Gaps

  • ADME Properties: No pharmacokinetic data on absorption, distribution, or metabolism.

  • Ecotoxicology: Environmental impact studies are absent.

Synthetic Biology Approaches

Recent advances in enzymatic epoxidation could enable greener production using cytochrome P450 variants, reducing reliance on harsh oxidants.

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